
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxine ring fused with a carboxamide group, along with chloro and fluoro substituents on the phenyl ring, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the benzodioxine derivative is reacted with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties allow for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.
類似化合物との比較
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar phenyl ring substitution pattern but different core structure.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents but a different heterocyclic core.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its benzodioxine core, which imparts distinct chemical and physical properties compared to other similar compounds
特性
分子式 |
C15H11ClFNO3 |
|---|---|
分子量 |
307.70 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-8-9(4-5-12(11)17)18-15(19)10-2-1-3-13-14(10)21-7-6-20-13/h1-5,8H,6-7H2,(H,18,19) |
InChIキー |
JAVDMGUBEXUDIH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


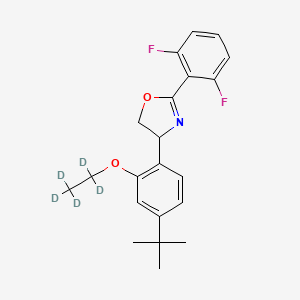

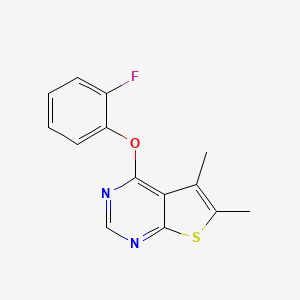
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)

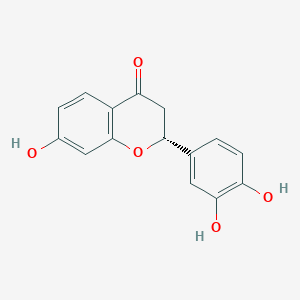
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
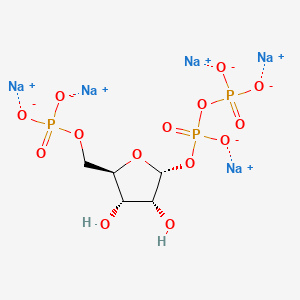

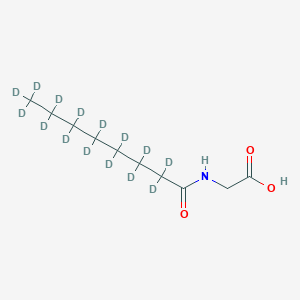

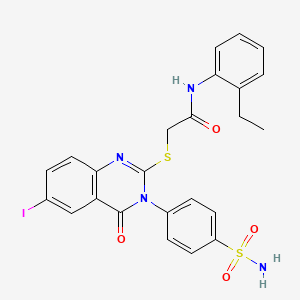
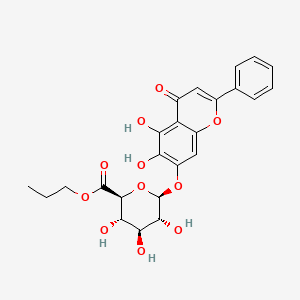
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
